molecular formula C14H16N4O2 B7630967 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one

6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one

Cat. No. B7630967
M. Wt: 272.30 g/mol
InChI Key: ZMJGDNWCFGAYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential application in medicinal chemistry. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to inhibit the activity of various kinases, including EGFR, HER2, and VEGFR, which are involved in cancer cell proliferation and angiogenesis.
Biochemical and Physiological Effects
6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, it has been found to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one in lab experiments is its potent anticancer activity against various cancer cell lines. Moreover, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the study of 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one. One of the directions is to further investigate its mechanism of action and identify the specific targets that are involved in its anticancer and neuroprotective effects. Moreover, further studies are needed to evaluate the potential toxicity and side effects of this compound in preclinical and clinical studies. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to facilitate its application in medicinal chemistry. Finally, further studies are needed to evaluate the potential of this compound in combination therapy with other anticancer drugs and neuroprotective agents.
Conclusion
In conclusion, 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one is a pyrimidine derivative that has gained significant attention in scientific research due to its potential application in medicinal chemistry. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. Moreover, this compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis and the improvement of cognitive function and memory. However, further studies are needed to evaluate its potential toxicity and side effects and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one has been achieved using various methods. One of the commonly used methods involves the reaction of 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with cyclobutanone in the presence of a base such as potassium carbonate. The resulting product is then reacted with guanidine in the presence of an acid catalyst to obtain 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one.

Scientific Research Applications

6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one has been studied extensively for its potential application in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. Moreover, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-13-6-11(9-2-1-3-9)15-8-18(13)7-12-16-14(20-17-12)10-4-5-10/h6,8-10H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJGDNWCFGAYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(C=N2)CC3=NOC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one

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